6-(4-Ethenylphenyl)pyridin-2-amine
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Overview
Description
6-(4-Ethenylphenyl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with an ethenylphenyl group at the 6-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethenylphenyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and 2-aminopyridine.
Formation of Chalcone: The reaction of 4-bromoacetophenone with an appropriate aldehyde in the presence of a base like sodium hydroxide in ethanol yields a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization with 2-aminopyridine in the presence of a base to form the desired pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as described above but optimized for higher yields and purity. Catalysts and solvents are chosen to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethenylphenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can be used for substitution reactions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Saturated amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
6-(4-Ethenylphenyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials due to its unique structural features.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-(4-Ethenylphenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the ethenylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methylphenyl)pyridin-2-amine
- 6-(4-Chlorophenyl)pyridin-2-amine
- 6-(4-Methoxyphenyl)pyridin-2-amine
Uniqueness
6-(4-Ethenylphenyl)pyridin-2-amine is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
6-(4-ethenylphenyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-2-10-6-8-11(9-7-10)12-4-3-5-13(14)15-12/h2-9H,1H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCQNYCYXXQWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=NC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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